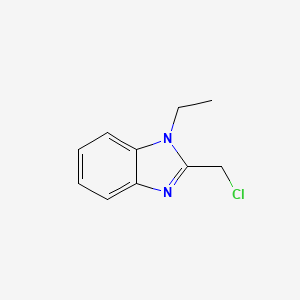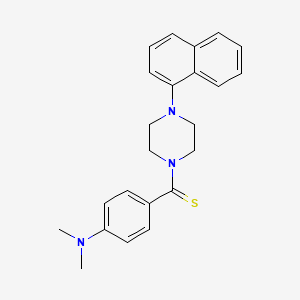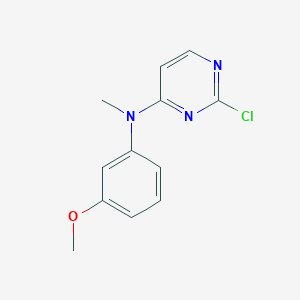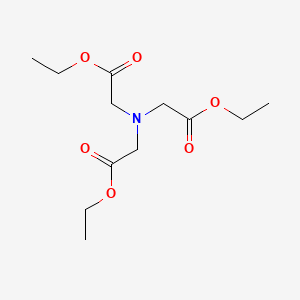
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-
Overview
Description
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure. They have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Mode of Action
The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt protein synthesis, or interfere with cell division .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of certain proteins or nucleic acids, disrupt cellular metabolism, or induce apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can include inhibition of cell growth, induction of cell death, disruption of cellular structures, and alteration of cellular functions .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-1-ethylbenzimidazole has been synthesized and evaluated for its antifungal activity . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
The effects of 2-(chloromethyl)-1-ethylbenzimidazole on cells and cellular processes are primarily related to its antifungal activity . It influences cell function by disrupting the normal functioning of fungal cells, thereby inhibiting their growth .
Molecular Mechanism
The molecular mechanism of action of 2-(chloromethyl)-1-ethylbenzimidazole involves binding interactions with biomolecules in fungal cells . It may inhibit or activate certain enzymes, leading to changes in gene expression and ultimately affecting the growth and survival of the fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)-1-ethylbenzimidazole have been observed over time . Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)-1-ethylbenzimidazole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(chloromethyl)-1-ethylbenzimidazole is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-1-ethylbenzimidazole within cells and tissues involve interactions with various transporters or binding proteins . These interactions may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by chloromethylation and ethylation reactions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzimidazole ring.
Condensation Reactions: Often used in the synthesis of more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Comparison with Similar Compounds
- 2-Methyl-1H-benzimidazole
- 5,6-Dimethyl-1H-benzimidazole
- 2-Phenyl-1H-benzimidazole
Comparison: 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- is unique due to its specific substituents, which can enhance its biological activities compared to other benzimidazole derivatives. The presence of the chloromethyl and ethyl groups can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCULQAUYHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)


![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)


![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2556359.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2556361.png)
![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)

![2-CHLORO-6-FLUORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2556367.png)
